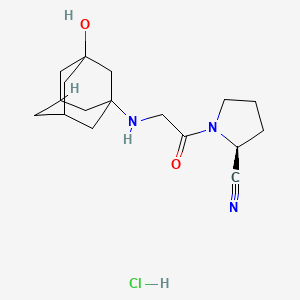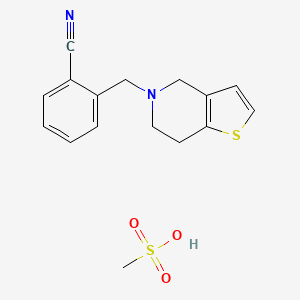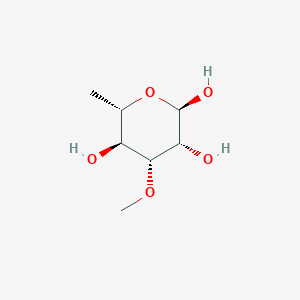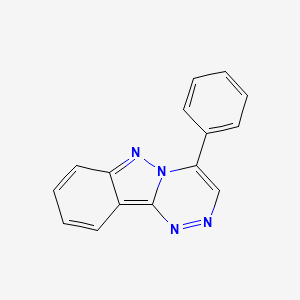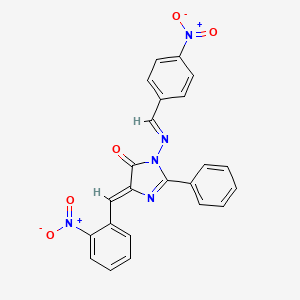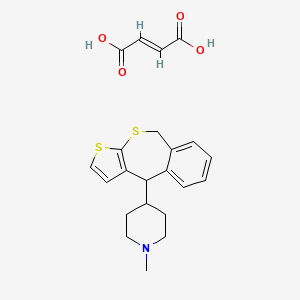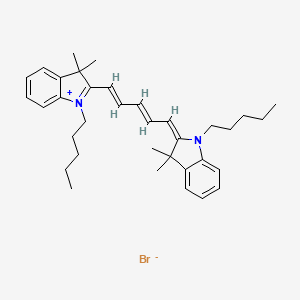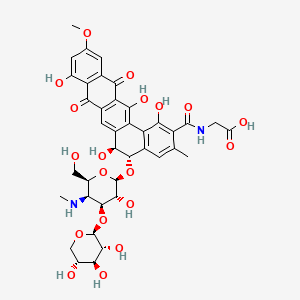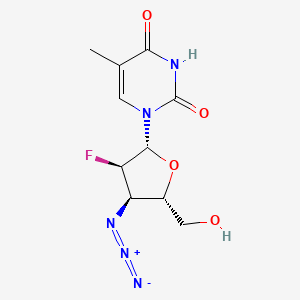
3'-Azido-2',3'-dideoxy-2'-fluoro-5-methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include an azido group at the 3’ position, a fluorine atom at the 2’ position, and a methyl group at the 5 position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps include:
Introduction of the Azido Group: This is usually achieved through nucleophilic substitution reactions where a suitable leaving group at the 3’ position is replaced by an azido group.
Methylation: The methyl group at the 5 position can be introduced using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing techniques such as continuous flow chemistry to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly those involving nucleic acids.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes such as telomerase, which is responsible for maintaining telomere length in cells. This inhibition can lead to telomere shortening and eventual cell death, making it a potential therapeutic agent for cancer and viral infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-2’,3’-dideoxyuridine: Another nucleoside analog with similar antiviral properties.
3’-Azido-2’,3’-dideoxyguanosine: Known for its potent inhibitory activity against telomerase.
3’-Azido-2’,3’-dideoxyadenosine: Studied for its effects on telomere length and cell growth.
Uniqueness
3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine is unique due to the presence of the fluorine atom at the 2’ position, which can enhance its stability and biological activity compared to other nucleoside analogs .
Eigenschaften
CAS-Nummer |
127840-94-2 |
|---|---|
Molekularformel |
C10H12FN5O4 |
Molekulargewicht |
285.23 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12FN5O4/c1-4-2-16(10(19)13-8(4)18)9-6(11)7(14-15-12)5(3-17)20-9/h2,5-7,9,17H,3H2,1H3,(H,13,18,19)/t5-,6-,7-,9-/m1/s1 |
InChI-Schlüssel |
AVYGFRQPURLSLQ-JXOAFFINSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



